molecular formula C15H11ClN2O3S2 B2738811 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone CAS No. 899966-47-3

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone

Cat. No.: B2738811
CAS No.: 899966-47-3
M. Wt: 366.83
InChI Key: WPQUOKRDXONCPM-UHFFFAOYSA-N
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Description

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone is a complex organic compound belonging to the class of benzothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone typically involves multiple steps, starting with the formation of the benzothiadiazine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of sulfur and nitrogen atoms in the molecule makes it susceptible to oxidation reactions.

  • Reduction: : Reduction reactions can be employed to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can be used to introduce different functional groups into the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield sulfones or sulfoxides, while reduction reactions can produce thioethers or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine

In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as hypertension and diabetes.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile: : This compound is structurally similar but lacks the phenyl group.

  • 1,2,4-benzothiadiazine-1,1-dioxide derivatives: : These compounds share the benzothiadiazine core but have different substituents.

Uniqueness

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that other similar compounds cannot.

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S2/c16-11-6-7-12-14(8-11)23(20,21)18-15(17-12)22-9-13(19)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQUOKRDXONCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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